molecular formula C2H3NaO5S B8738040 Sodium;hydrogen sulfite;oxaldehyde

Sodium;hydrogen sulfite;oxaldehyde

Cat. No. B8738040
M. Wt: 162.10 g/mol
InChI Key: GZHPURDUBITIAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06750343B2

Procedure details

To a solution of 122 g of ortho-toluenediamine (1.0 mole) dissolved in 500 cc of 2 M acetic acid, 250 cc of 4 M sodium acetate solution was added with stirring. The mixture was heated up to 60° C. and poured rapidly into a solution of 298.4 g (1.05 moles) of sodium glyoxal bisulfite in 1500 cc of water previously heated to 60° C. The resulting dark solution was stirred for one hour and it was then cooled down in an ice bath until the temperature had dropped below 10° C. The solution was then neutralized with 120 g of sodium hydroxide pellets. After the sodium hydroxide had dissolved, 500 g of potassium carbonate was added. During the addition of alkali, the solution turned red and a black oil separated out. Most of the oily amine was removed by extraction with pentane or hexane and the combined organic phase was dried over MgSO4, filtered and vacuum dried to give a brown oil that upon distillation gave methyl-quinoxaline (92 g) as a clear pale yellow to colorless liquid (80% yield).
Name
ortho-toluenediamine
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
298.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 g
Type
reactant
Reaction Step Six
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:9])(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]1[NH2:7].[C:10]([O-])(=O)[CH3:11].[Na+].S(=O)(O)[O-].[CH:19](C=O)=O.[Na+].[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.O>[CH3:19][C:10]1[CH:11]=[N:7][C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |f:1.2,3.4.5,6.7,8.9.10|

Inputs

Step One
Name
ortho-toluenediamine
Quantity
122 g
Type
reactant
Smiles
C1(C(C=CC=C1)N)(C)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
298.4 g
Type
reactant
Smiles
S([O-])(O)=O.C(=O)C=O.[Na+]
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
500 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
previously heated to 60° C
STIRRING
Type
STIRRING
Details
The resulting dark solution was stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
it was then cooled down in an ice bath until the temperature
ADDITION
Type
ADDITION
Details
had dropped below 10° C
ADDITION
Type
ADDITION
Details
During the addition of alkali
CUSTOM
Type
CUSTOM
Details
a black oil separated out
CUSTOM
Type
CUSTOM
Details
Most of the oily amine was removed by extraction with pentane or hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried
CUSTOM
Type
CUSTOM
Details
to give a brown oil that
DISTILLATION
Type
DISTILLATION
Details
upon distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 92 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.